An In-depth Technical Guide to Nicotelline: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to Nicotelline: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotelline, a terpyridine alkaloid found in tobacco plants (Nicotiana species), has garnered significant interest as a specific biomarker for tobacco smoke exposure.[1] Its unique chemical structure and properties distinguish it from other nicotine-related compounds, making it a valuable tool in environmental and biomedical research. This guide provides a comprehensive overview of Nicotelline's chemical structure, physicochemical properties, metabolic pathways, and detailed experimental protocols for its synthesis, extraction, and analysis.
Chemical Structure and Identification
First identified in 1914, the precise chemical structure of Nicotelline was not fully elucidated until 1956.[1] It is a terpyridine composed of three interconnected pyridine rings.[1]
Table 1: Chemical Identifiers for Nicotelline
| Identifier | Value | Source |
| IUPAC Name | 3,2′:4′,3′′-Terpyridine | [1] |
| Other Names | Nicotellin; 2,4-Dipyridin-3-ylpyridine | [1] |
| CAS Number | 494-04-2 | [1] |
| Molecular Formula | C₁₅H₁₁N₃ | [1] |
| SMILES | C1=CC(=CN=C1)C2=CC(=NC=C2)C3=CN=CC=C3 | [1] |
| InChI Key | OILSPHJMIPYURT-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Nicotelline is a crystalline solid with distinct physical and chemical characteristics.[1]
Table 2: Physicochemical Properties of Nicotelline
| Property | Value | Source |
| Molar Mass | 233.274 g·mol⁻¹ | [1] |
| Melting Point | 147–148 °C (297–298 °F; 420–421 K) | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in hot water, chloroform, ethanol, and benzene. | [1] |
| pKa (calculated) | 3.69 | [2] |
| XLogP3-AA | 2 | [3] |
Metabolism and Biological Interactions
Nicotelline's chemical structure, a tripyridine, suggests it does not undergo extensive metabolism.[2] The primary metabolic pathway involves the formation of N-oxides.[2] At least two of the three possible regioisomeric N-oxides are found excreted in the urine of smokers.[2] Nicotelline is also a weak inhibitor of the human cytochrome P-450 2A6 (CYP2A6) enzyme, which is involved in the metabolism of coumarin.
Experimental Protocols
Synthesis of Nicotelline
A common method for the synthesis of unlabeled Nicotelline is the Suzuki coupling reaction.[2][4]
Protocol: Suzuki Coupling for Nicotelline Synthesis
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Reaction Setup: Combine 2,4-diiodopyridine with 3-pyridineboronic acid in a suitable solvent such as propionitrile.
-
Catalyst: Add a palladium catalyst to facilitate the coupling reaction.
-
Temperature: Heat the reaction mixture to 80-90 °C.
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Purification: After the reaction is complete, purify the crude product by recrystallization to obtain high-purity Nicotelline.
Synthesis of Nicotelline-N-Oxides
A mixture of mono-N-oxides of Nicotelline can be synthesized for use as analytical standards.[2]
Protocol: Synthesis of Nicotelline-N-Oxides
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Reaction: Dissolve Nicotelline (40 mg, 0.17 mmol) and m-chloroperoxybenzoic acid (85%, 50 mg, 0.25 mmol) in 5 mL of methylene chloride.
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Incubation: Let the solution stand at room temperature for 3 days.
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Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) on silica gel, eluting with a 3:1 mixture of ethyl acetate/methanol containing approximately 5% concentrated aqueous ammonia.
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Identification: The product will appear as multiple spots, with the largest spot (Rf = 0.34) corresponding to the mono-N-oxide(s).
Extraction of Nicotelline from Tobacco
Several methods can be employed to extract Nicotelline from cigarette tobacco.[2]
Protocol: Extraction from Tobacco
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Sample Preparation: Remove tobacco from cigarettes and weigh it.
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Spiking: Spike the tobacco with an internal standard (e.g., Nicotelline-d₈).
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Extraction: Add an extraction solvent (e.g., 1 M HCl, 5% acetic acid, or 1 M NaOH) and use mechanical mixing or sonication. Heating up to 70 °C can also be applied.
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Analysis: Analyze the resulting extract using LC-MS/MS.
Determination of Nicotelline N-Oxides in Human Urine
This method involves the reduction of Nicotelline-N-oxides back to Nicotelline for quantification.[2]
Protocol: Analysis of Urinary Nicotelline-N-Oxides
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Sample Preparation: To 1 mL of a urine sample, add 100 µL of an internal standard (10 ng/mL Nicotelline-d₈ or Nicotelline-N-oxides-d₈).
-
Reduction: Add 100 µL of 20% (w/v) titanium trichloride (TiCl₃) and let the tubes stand for 30 minutes at room temperature.
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Basification: Make the solution basic by adding 0.5 mL of saturated tetrasodium EDTA.
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Extraction: Extract the Nicotelline using a suitable organic solvent.
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Analysis: Analyze the extract by LC-MS/MS.
Applications in Research
Nicotelline serves as a reliable biomarker for particulate matter derived from tobacco smoke.[1][2] Its presence and concentration can be used to assess exposure to secondhand and thirdhand smoke.[5][6] The relatively low volatility of Nicotelline makes it a persistent tracer in indoor environments.[2][6] Furthermore, the analysis of its metabolites in urine provides a non-invasive method for quantifying tobacco smoke exposure in individuals.[2][5]
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, and essential experimental protocols for Nicotelline. The presented data and methodologies offer a valuable resource for researchers and scientists in the fields of analytical chemistry, toxicology, and drug development who are investigating tobacco smoke exposure and its health consequences. The unique characteristics of Nicotelline underscore its importance as a specific and robust biomarker in these critical areas of study.
References
- 1. Nicotelline - Wikipedia [en.wikipedia.org]
- 2. Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotelline | C15H11N3 | CID 68123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Nicotelline (unlabeled) (EVT-13531505) [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
